Cas no 893566-31-9 (3-Methoxy-4-methyl-1,5-naphthyridine)

3-Methoxy-4-methyl-1,5-naphthyridine is a heterocyclic organic compound featuring a naphthyridine core substituted with methoxy and methyl functional groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the methoxy and methyl groups offer selective reactivity for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate pharmacokinetic properties. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-Methoxy-4-methyl-1,5-naphthyridine structure
893566-31-9 structure
Product Name:3-Methoxy-4-methyl-1,5-naphthyridine
CAS No:893566-31-9
MF:C10H10N2O
MW:174.199202060699
CID:850437
PubChem ID:44597503
Update Time:2025-05-19

3-Methoxy-4-methyl-1,5-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-4-methyl-1,5-naphthyridine
    • SCHEMBL3151475
    • AMY39609
    • DTXSID10659624
    • NQSLOFYQIIFSHI-UHFFFAOYSA-N
    • 893566-31-9
    • MDL: MFCD19441200
    • Inchi: 1S/C10H10N2O/c1-7-9(13-2)6-12-8-4-3-5-11-10(7)8/h3-6H,1-2H3
    • InChI Key: NQSLOFYQIIFSHI-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C2C=CC=NC2=C1C

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35Ų

3-Methoxy-4-methyl-1,5-naphthyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219007766-1g
3-Methoxy-4-methyl-1,5-naphthyridine
893566-31-9 95%
1g
$960.40 2023-08-31
Chemenu
CM141398-1g
3-methoxy-4-methyl-1,5-naphthyridine
893566-31-9 95%
1g
$916 2021-08-05
Chemenu
CM141398-1g
3-methoxy-4-methyl-1,5-naphthyridine
893566-31-9 95%
1g
$*** 2023-05-29
Crysdot LLC
CD11027055-1g
3-Methoxy-4-methyl-1,5-naphthyridine
893566-31-9 95+%
1g
$972 2024-07-18

Additional information on 3-Methoxy-4-methyl-1,5-naphthyridine

Introduction to 3-Methoxy-4-methyl-1,5-naphthyridine (CAS No. 893566-31-9) and Its Emerging Applications in Chemical Biology

3-Methoxy-4-methyl-1,5-naphthyridine, identified by its unique Chemical Abstracts Service (CAS) number 893566-31-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential pharmacological properties. This naphthyridine derivative, characterized by the presence of both methyl and methoxy substituents, exhibits a distinct chemical profile that makes it a promising candidate for various research applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Methoxy-4-methyl-1,5-naphthyridine consists of a fused bicyclic system containing nitrogen atoms at the 1 and 5 positions, with the methoxy group attached at the 3-position and a methyl group at the 4-position. This arrangement imparts unique electronic and steric properties to the compound, which can be exploited in drug design. The presence of nitrogen atoms enhances its potential for hydrogen bonding interactions, a key feature in molecular recognition processes within biological systems.

In recent years, there has been growing interest in naphthyridine derivatives as scaffolds for medicinal chemistry due to their broad spectrum of biological activities. Studies have demonstrated that compounds featuring this core structure exhibit inhibitory effects on various enzymes and receptors, making them valuable in the quest for new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. The 3-Methoxy-4-methyl-1,5-naphthyridine derivative, with its optimized substitution pattern, represents a significant advancement in this area.

One of the most compelling aspects of 3-Methoxy-4-methyl-1,5-naphthyridine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural motifs to develop molecules with enhanced binding affinity and selectivity for target proteins. For instance, modifications at the methyl and methoxy positions have been shown to modulate the compound's interaction with enzymes such as kinases and phosphodiesterases. These findings underscore the importance of fine-tuning substituent patterns in optimizing biological activity.

The synthesis of 3-Methoxy-4-methyl-1,5-naphthyridine involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further exploration of its chemical space. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired naphthyridine core. These advancements in synthetic chemistry are crucial for expanding the library of available derivatives for medicinal chemistry investigations.

Recent computational studies have shed light on the electronic properties of 3-Methoxy-4-methyl-1,5-naphthyridine, providing insights into its reactivity and potential interactions with biological targets. Molecular modeling techniques have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its binding affinity and efficacy. These computational approaches are complemented by experimental validations, ensuring a robust understanding of its pharmacological profile.

In the realm of drug discovery, 3-Methoxy-4-methyl-1,5-naphthyridine has been explored as a lead compound for several therapeutic indications. Preliminary studies suggest that derivatives of this molecule exhibit promising anti-inflammatory properties by modulating cytokine production pathways. Additionally, their ability to interact with metal ions has opened avenues for developing treatments targeting metal-dependent diseases. Such findings highlight the broad therapeutic potential of naphthyridine-based compounds.

The role of 3-Methoxy-4-methyl-1,5-naphthyridine in chemical biology extends beyond traditional drug development. Its unique structural features make it an excellent tool for probing fundamental biological processes at the molecular level. Researchers are employing this compound to study enzyme mechanisms and receptor binding dynamics, contributing to a deeper understanding of cellular signaling networks. Such investigations are pivotal for advancing our knowledge of disease pathogenesis and identifying novel therapeutic targets.

The future prospects for 3-Methoxy-4-methyl-1,5-naphthyridine are bright, with ongoing research aimed at uncovering new applications and refining synthetic strategies. Innovations in biocatalysis and flow chemistry may further enhance the accessibility of this compound and its derivatives. Collaborative efforts between academia and industry are essential for translating laboratory findings into tangible benefits for patients worldwide.

In conclusion,3-Methoxy-4-methyl-1,5-naphthyridine (CAS No. 893566-31-9) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural attributes combined with emerging research findings position it as a cornerstone compound in modern chemical biology. As our understanding of molecular interactions continues to evolve,3-Methoxy-4-methyl-1,5-naphthyridine will undoubtedly play a pivotal role in shaping the future landscape of drug discovery and therapeutic innovation.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.